molecular formula C8H18NO2+ B14691324 (2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium CAS No. 25182-47-2

(2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium

Cat. No.: B14691324
CAS No.: 25182-47-2
M. Wt: 160.23 g/mol
InChI Key: CQIWUBCYCISJTL-ZETCQYMHSA-N
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Description

(2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium is a quaternary ammonium compound with a chiral center at the second carbon. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium typically involves the esterification of (2S)-2-amino-1-propanol with acetic anhydride, followed by quaternization with methyl iodide. The reaction conditions often include:

    Esterification: (2S)-2-amino-1-propanol is reacted with acetic anhydride in the presence of a base such as pyridine at room temperature.

    Quaternization: The resulting ester is then treated with methyl iodide in an aprotic solvent like acetonitrile under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can provide better control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its amine form.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium has several scientific research applications:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis.

    Biology: This compound can act as a chiral auxiliary in the synthesis of biologically active molecules.

    Industry: It is used in the production of surfactants and detergents.

Mechanism of Action

The mechanism by which (2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can interact with negatively charged sites on proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or catalytic effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium: The enantiomer of the compound with similar properties but different stereochemistry.

    N,N,N-Trimethyl-2-hydroxypropan-1-aminium: Lacks the acetoxy group, leading to different reactivity and applications.

    N,N,N-Trimethyl-2-oxopropan-1-aminium: Contains a keto group instead of an acetoxy group, affecting its chemical behavior.

Uniqueness

(2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium is unique due to its chiral center and the presence of both quaternary ammonium and acetoxy groups. This combination of features provides it with distinct reactivity and a wide range of applications in various fields.

Properties

CAS No.

25182-47-2

Molecular Formula

C8H18NO2+

Molecular Weight

160.23 g/mol

IUPAC Name

[(2S)-1-acetyloxypropan-2-yl]-trimethylazanium

InChI

InChI=1S/C8H18NO2/c1-7(9(3,4)5)6-11-8(2)10/h7H,6H2,1-5H3/q+1/t7-/m0/s1

InChI Key

CQIWUBCYCISJTL-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](COC(=O)C)[N+](C)(C)C

Canonical SMILES

CC(COC(=O)C)[N+](C)(C)C

Origin of Product

United States

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